2-(4-Amino-benzenesulfonylamino)-propionic acid
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Overview
Description
2-(4-Amino-benzenesulfonylamino)-propionic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring, along with a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-benzenesulfonylamino)-propionic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-benzenesulfonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides and sulfonyl derivatives.
Scientific Research Applications
2-(4-Amino-benzenesulfonylamino)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-benzenesulfonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the propionic acid moiety.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonyl group.
Uniqueness
2-(4-Amino-benzenesulfonylamino)-propionic acid is unique due to the presence of both the sulfonyl and propionic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,10H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLDFGAHJEPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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